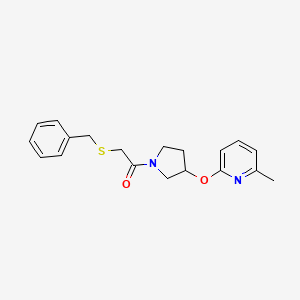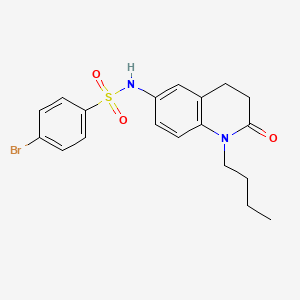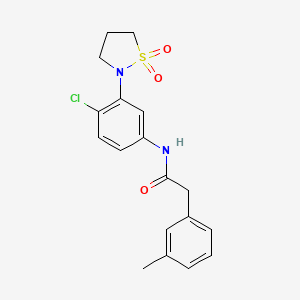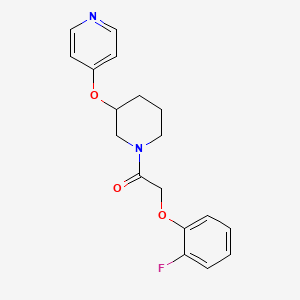
2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a sophisticated organic compound known for its unique chemical structure and diverse applications in various scientific fields. Its distinct composition involves the interplay of multiple functional groups, offering it a broad scope of reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically begins with the preparation of intermediate compounds. Key steps involve the nucleophilic substitution, where benzylthiol reacts with an appropriate electrophile to introduce the benzylthio group. This is followed by the coupling with 3-((6-methylpyridin-2-yl)oxy)pyrrolidine through a series of steps involving activating agents and specific reaction conditions like elevated temperatures and solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrially, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The choice of catalysts, solvents, and purification methods like crystallization or chromatography is crucial to the efficiency and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, converting it to sulfoxides or sulfones.
Reduction: : The pyrrolidine moiety can participate in reduction reactions, which can modify its electronic properties.
Substitution: : The pyridinyl group is prone to substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products Formed
Depending on the reaction conditions, the major products could range from oxidized sulfoxides/sulfones to various substituted derivatives with modified pyrrolidine or pyridinyl rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in a variety of chemical reactions, making it invaluable in organic synthesis and medicinal chemistry.
Biology and Medicine
In biological research, its derivatives are often investigated for potential therapeutic properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, it is utilized in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo multiple chemical transformations makes it a key intermediate in the production of complex organic compounds.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The benzylthio group can engage in covalent interactions, while the pyrrolidinyl and pyridinyl groups may participate in non-covalent interactions like hydrogen bonding or π-π stacking. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Comparison
Compared to other compounds with similar structures, 2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone stands out due to its combination of benzylthio and 3-((6-methylpyridin-2-yl)oxy)pyrrolidinyl groups. This unique combination imparts distinct chemical reactivity and biological activity.
Similar Compounds
2-(Benzylthio)pyridine: : Lacks the pyrrolidine ring, which limits its reactivity and applications.
1-(Pyrrolidin-1-yl)ethanone derivatives: : May lack the benzylthio or pyridinyl groups, affecting their overall biological activity.
3-((6-methylpyridin-2-yl)oxy)pyrrolidinyl compounds: : Generally possess different side chains, altering their chemical and biological properties.
Each of these similar compounds has unique features, but none combine the specific functionalities of this compound, making it a compound of significant interest in both research and industry.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-15-6-5-9-18(20-15)23-17-10-11-21(12-17)19(22)14-24-13-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLMDDYVAKRWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2735183.png)


![N-[1-[1-[2-(4-tert-butylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2735187.png)
![N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2735190.png)
![Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2735191.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)


![N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2735200.png)
![2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2735202.png)
![N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2735203.png)
![N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2735204.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2735205.png)
